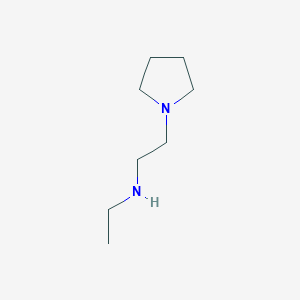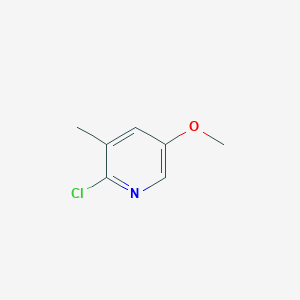
2-Chloro-5-methoxy-3-methylpyridine
Overview
Description
2-Chloro-5-methoxy-3-methylpyridine is an organic compound with the molecular formula C7H8ClNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom at the second position, a methoxy group at the fifth position, and a methyl group at the third position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Chloro-5-methoxy-3-methylpyridine typically involves the chlorination of 3-methylpyridine followed by methoxylation. One common method involves the reaction of 3-methylpyridine with chlorine gas in the presence of a catalyst to form 2-chloro-3-methylpyridine. This intermediate is then reacted with methanol in the presence of a base to introduce the methoxy group at the fifth position .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with controlled reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methoxy-3-methylpyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group, if introduced, can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are employed.
Major Products
Nucleophilic Substitution: Products include various substituted pyridines depending on the nucleophile used.
Oxidation: The major product is 2-chloro-5-methoxy-3-pyridinecarboxylic acid.
Reduction: The major product is 2-chloro-5-methoxy-3-methylpyridineamine.
Scientific Research Applications
2-Chloro-5-methoxy-3-methylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It is used in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 2-Chloro-5-methoxy-3-methylpyridine depends on its specific application. In biological systems, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The presence of the chlorine and methoxy groups can influence its binding affinity and specificity towards its molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-methoxy-5-methylpyridine
- 3-Chloro-2-methoxy-5-methylpyridine
- 2-Chloro-5-methylpyridine
Uniqueness
2-Chloro-5-methoxy-3-methylpyridine is unique due to the specific arrangement of its substituents, which can significantly affect its chemical reactivity and biological activity compared to its analogs. The methoxy group at the fifth position and the methyl group at the third position provide distinct steric and electronic properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
2-chloro-5-methoxy-3-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-5-3-6(10-2)4-9-7(5)8/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLYOKOAECDWQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90511473 | |
| Record name | 2-Chloro-5-methoxy-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90511473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74650-70-7 | |
| Record name | 2-Chloro-5-methoxy-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90511473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
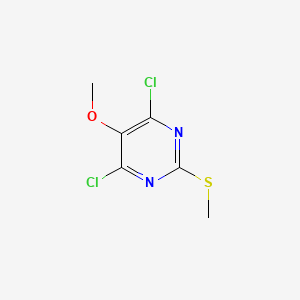

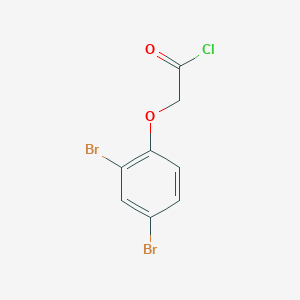

![Pyrido[3,4-g]isoquinoline-5,10-dione](/img/structure/B1354950.png)
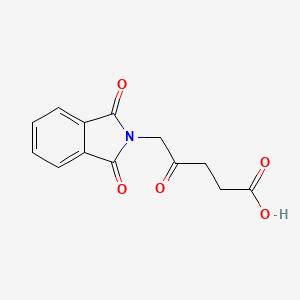
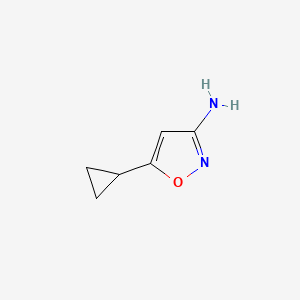

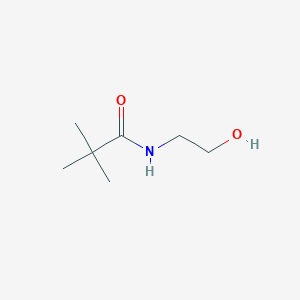

![Methyl imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1354972.png)

